molecular formula C17H19N7OS B2740953 (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone CAS No. 2034417-76-8

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone

Cat. No.: B2740953
CAS No.: 2034417-76-8
M. Wt: 369.45
InChI Key: QNUJRPMCMBTSED-UHFFFAOYSA-N
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Description

(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C17H19N7OS and its molecular weight is 369.45. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[4,3-a]pyrazine derivatives, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It is known that the triazole and thiadiazine moieties, which are part of the compound’s structure, can make specific interactions with different target receptors . This suggests that the compound may exert its effects through interactions with these receptors.

Biochemical Pathways

For instance, compounds with similar structures have been reported to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase , suggesting that this compound may also affect these enzymes and their associated biochemical pathways.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds , suggesting that this compound may have similar properties. These properties can significantly impact the compound’s bioavailability and overall pharmacological effects.

Result of Action

Similar compounds have been reported to exhibit cytotoxicity against various cancer cell lines , suggesting that this compound may also have cytotoxic effects. Additionally, some compounds with similar structures have been reported to intercalate DNA , which could potentially lead to the inhibition of DNA replication and transcription, and ultimately cell death.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(2-(methylthio)pyridin-3-yl)methanone are largely determined by its interactions with various biomolecules. For instance, it has been found to interact with DNA, potentially acting as an intercalator . This interaction can influence the structure and function of DNA, potentially leading to changes in gene expression .

Cellular Effects

This compound has been found to exert various effects on cells. For instance, it has been found to exhibit cytotoxicity against various cancer cell lines . This cytotoxicity is likely due to its interactions with DNA and other biomolecules, which can disrupt normal cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound is thought to involve its interactions with DNA. Specifically, it has been found to intercalate into DNA, disrupting its structure and function . This can lead to changes in gene expression, potentially contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

The effects of this compound in laboratory settings can change over time. For instance, its cytotoxic effects may become more pronounced with prolonged exposure

Properties

IUPAC Name

(2-methylsulfanylpyridin-3-yl)-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7OS/c1-12-20-21-15-14(18-6-7-24(12)15)22-8-10-23(11-9-22)17(25)13-4-3-5-19-16(13)26-2/h3-7H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNUJRPMCMBTSED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.